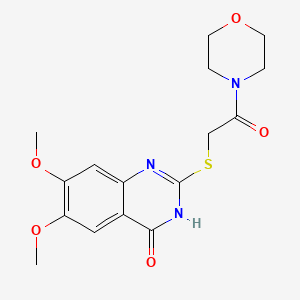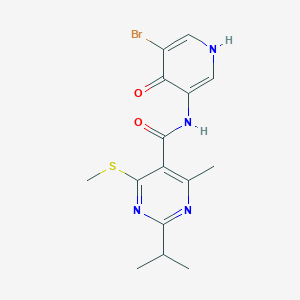
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. The structure of this compound suggests that it contains several heterocyclic rings, including pyrimidine and pyrazole, which are often found in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a synthetic route to 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives has been reported, which involves the chemical oxidation of these compounds with various oxidants . Another study describes the synthesis of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives, starting from 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one and proceeding through reactions with methyl chloroacetate and hydrazinolysis . Although the exact synthesis of the compound is not detailed, these studies provide insight into the synthetic strategies that could be employed for its preparation.
Molecular Structure Analysis
The molecular structure of the compound includes a pyrimidine ring, which is a common scaffold in many drugs, linked to a pyrazole ring, another important pharmacophore. The presence of these heterocycles suggests that the compound could interact with various biological targets. The molecular structures of similar compounds have been confirmed by spectroscopic methods and X-ray crystallography .
Chemical Reactions Analysis
Chemical reactions involving related compounds have been explored, particularly oxidation reactions. The oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives leads to the formation of four products, with the outcome depending on the oxidant and reaction conditions . This suggests that the compound may also undergo oxidation reactions, potentially leading to a variety of products that could have different biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, melting point, and stability of the compound would be influenced by the presence of the heterocyclic rings and the acetamide group. The biological screening of related compounds has shown a range of activities, including plant growth stimulation and anticancer effects, which indicates that the compound may also exhibit diverse biological properties .
Scientific Research Applications
Synthesis and Antimicrobial Activity
The chemical compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide has been investigated for its potential in synthesizing new heterocyclic compounds with antimicrobial properties. For instance, Bondock et al. (2008) utilized a related compound as a key intermediate for the synthesis of various heterocycles, including pyrrole and pyrazolo[3,4-d]pyrimidines, demonstrating antimicrobial activity. This study highlights the compound's utility in generating new molecules with potential applications in treating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
Biological Evaluation and Anticancer Activity
The derivative 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide and its analogs have been designed and synthesized, with one compound showing significant cancer cell growth inhibition against multiple cancer cell lines. This indicates the derivative's potential as an anticancer agent, offering a new avenue for the development of cancer therapies (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Synthesis and Insecticidal Assessment
Fadda et al. (2017) demonstrated the synthesis of innovative heterocycles incorporating a thiadiazole moiety, using a precursor similar to the compound . The synthesized compounds were evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research suggests the compound's potential for developing new insecticides, highlighting its versatility beyond medical applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to the one , have shown significant antioxidant activity. This underscores the potential of these compounds in oxidative stress-related applications, which is crucial for various physiological and pathological processes (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
properties
IUPAC Name |
2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-13-22-15(26-8-4-5-21-26)9-17(23-13)28-12-16(27)24-14-10-19-18(20-11-14)25-6-2-3-7-25/h4-5,8-11H,2-3,6-7,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAYWNRFGNUTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=CN=C(N=C2)N3CCCC3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2532715.png)
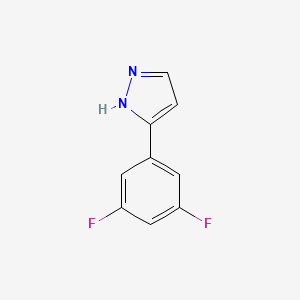
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)
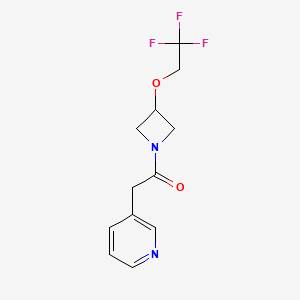
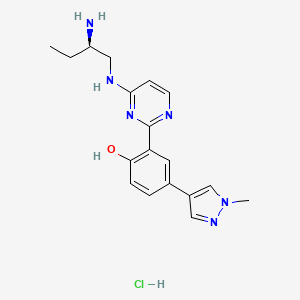
![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)
![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)
![1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2532728.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)
![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2532732.png)

